molecular formula C15H11Cl3FNO4S B560110 Nav1.7 抑制剂 CAS No. 1355631-24-1

Nav1.7 抑制剂

货号 B560110
CAS 编号: 1355631-24-1
分子量: 426.664
InChI 键: VHPXWPAGHGHDCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nav1.7 inhibitors are a class of drugs that selectively inhibit the Nav1.7 voltage-gated sodium channel . This channel is expressed on sensory neurons and plays a key role in nociception, making it an attractive target for pain management . Despite the potential, multiple Nav1.7 inhibitors have failed in clinical development .


Synthesis Analysis

The synthesis of Nav1.7 inhibitors involves a computer-aided strategy to virtually assess millions of compounds, followed by molecular docking and dynamic studies . Active compounds have been identified that inhibit Nav1.7 with half maximal inhibitory concentration (IC50) values ranging from 2.9 μmol/L to 21.4 μmol/L .


Molecular Structure Analysis

High-resolution cryo-EM structures of Nav1.7 complexed with chemically distinct small molecule inhibitors have been solved . These structures revealed the previously unresolved N-terminus domain (NTD) of Nav1.7, which is critical for Nav channel function .


Chemical Reactions Analysis

Nav1.7 inhibitors interact with the Nav1.7 channel to inhibit its activity . For instance, a small molecule that targets a Nav1.7-interacting protein, indirectly regulates Nav1.7 activity and produces analgesia in animal models of pain .


Physical And Chemical Properties Analysis

Nav1.7 inhibitors are small molecular compounds . They have been shown to have an IC50 of 0.6 nM for hNav1.7, exhibiting 80-fold selectivity versus hNav1.5 .

科学研究应用

  1. 基于肽的 Nav1.7 抑制剂的发现:已将狼蛛毒液衍生的肽鉴定为 Nav1.7 抑制剂。源自 JzTx-V 的肽 AM-6120 在阻断小鼠组胺诱发的瘙痒方面显示出疗效 (Wu 等,2018).

  2. 蜘蛛毒液中 Pn3a 的表征:从狼蛛 Pamphobeteus nigricolor 的毒液中分离出的肽 μ-theraphotoxin-Pn3a 选择性地抑制 Nav1.7。它仅在与阿片类药物或脑啡肽酶抑制剂硫啡安联合使用时才在疼痛模型中表现出镇痛活性 (Deuis 等,2017).

  3. Nav1.7 抑制剂的专利申请:对 2010 年至 2014 年针对 Nav1.7 的专利申请的审查突出了开发用于炎性和神经性疼痛治疗的抑制剂的兴趣 (Sun 等,2014).

  4. 芳磺酰胺类似物的分子对接和动力学模拟:使用 3D-QSAR、分子对接和芳磺酰胺 Nav1.7 抑制剂的 MD 模拟的研究提供了对构效关系的见解,有助于新型抑制剂的开发 (Wang 等,2018).

  5. 基于磺酰胺的 Nav1.7 抑制剂的优化:研究集中于优化基于磺酰胺的抑制剂的效力、药代动力学和代谢特性,从而产生具有强大体内活性的化合物,如 AM-0466 (Graceffa 等,2017).

  6. 肽抗体偶联物的开发:已探索创建 NaV1.7 抑制性肽抗体偶联物(如涉及 GpTx-1 肽的偶联物)的努力,以期实现潜在的延长通道阻断和疼痛缓解 (Biswas 等,2017).

  • GpTx-1 肽类似物的工程化:对狼蛛毒液肽 GpTx-1 进行修饰的研究产生了针对 Nav1.7 的效力和选择性更高的类似物,用于疼痛治疗 (Murray 等,2015).

  • 亚型选择性小分子抑制剂:研究已经确定了选择性抑制剂,如 PF-05198007 和 PF-05089771,揭示了 Nav1.7 在伤害感受器电发生和疼痛通路突触传递中的作用 (Alexandrou 等,2016).

  • 苯并恶唑啉酮芳基磺酰胺的体内疗效:苯并恶唑啉酮芳基磺酰胺作为有效的 Nav1.7 抑制剂的开发在临床前疼痛模型中显示出有希望的结果 (Pero 等,2017).

  • 非人类灵长类动物试验中的调节和疗效:非人类灵长类动物试验的使用对于确定 Nav1.7 抑制剂的体内疗效至关重要,有助于药物开发过程 (Kraus 等,2021).

  • Nav1.7 治疗靶向的挑战:尽管有希望的发展,但有效靶向 Nav1.7 以进行疼痛治疗仍然存在挑战,这突出了对更好地理解和改进药物设计的需求 (Mulcahy 等,2019).

  • 遗传性红斑痛的治疗:新型 Nav1.7 小分子抑制剂已显示出对遗传性红斑痛患者的疗效,遗传性红斑痛是由 Nav1.7 功能获得性突变引起的,证明了靶向疼痛治疗的潜力 (Goldberg 等,2012).

  • CRMP2-Ubc9 相互作用抑制:靶向与 Nav1.7 相互作用的蛋白质 CRMP2 和 Ubc9 之间的相互作用已被证明可以减轻啮齿动物模型中的疼痛,这表明了一种抑制 Nav1.7 的新方法 (Cai 等,2021).

  • 药物发现的计算机方法:计算机方法,如计算机药效团建模和对接研究,已被用于探索 Nav1.7 抑制剂,帮助设计抗疼痛药物 (Wang 等,2018).

  • 安全和危害

    While Nav1.7 inhibitors are promising for developing novel analgesic agents with fewer adverse effects, multiple inhibitors have failed in clinical development . The limited clinical evidence lacks clear benefit and may result in undesirable adverse drug effects .

    属性

    IUPAC Name

    5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VHPXWPAGHGHDCK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H11Cl3FNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    426.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Nav1.7 inhibitor

    Synthesis routes and methods

    Procedure details

    A 5 mL microwave reaction vial was charged with 1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene (Preparation 1, 206 mg, 0.54 mmol), molybdenumhexacarbonyl (139 mg, 0.53 mmol), trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (25.9 mg, 0.028 mmol), tri-tert-butylphosphonium tetrafluoroborate (16.8 mg, 0.058 mmol), methanesulphonamide (159 mg, 1.67 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.23 mL, 1.56 mmol) in 1,4-dioxane (1.80 mL). The vessel was sealed under air and exposed to microwave irradiation at 140° C. for 15 minutes. Once the reaction had cooled to room temperature the reaction mixture was then concentrated in vacuo to afford a brown oil. The oil was then passed through a short plug of silica eluting with 5% methanol in dichloromethane and fractions containing product were combined and concentrated in vacuo to afford an off white solid (266 mg). A portion of this material (190 mg) was purified by reverse phase column chromatography using the ISCO™ system (30 g ISCO C-18 cartridge) using a gradient of water/0.01% formic acid/acetonitrile to 0.01% formic acid/water as eluant to give the title compound (50 mg, 22%) as a white solid.
    Name
    1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
    Quantity
    206 mg
    Type
    reactant
    Reaction Step One
    Quantity
    159 mg
    Type
    reactant
    Reaction Step One
    Quantity
    0.23 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.8 mL
    Type
    solvent
    Reaction Step One
    Quantity
    139 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    25.9 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    16.8 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Three

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。